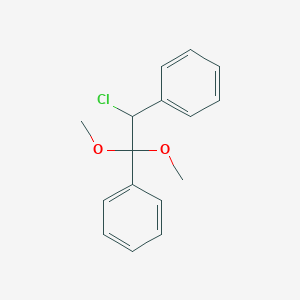
1,1'-(1-Chloro-2,2-dimethoxyethane-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane is an organic compound with the molecular formula C16H17ClO2. It is characterized by the presence of two phenyl groups, a chlorine atom, and two methoxy groups attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of benzophenone with chloroacetaldehyde dimethyl acetal in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-Diphenyl-1-chloro-2,2-dimethoxyethane may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1,2-diphenyl-2,2-dimethoxyethanol.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The phenyl groups can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: 1,2-Diphenyl-2,2-dimethoxyethanol.
Oxidation: 1,2-Diphenyl-1-chloro-2,2-dimethoxyethanone.
Reduction: 1,2-Dicyclohexyl-1-chloro-2,2-dimethoxyethane.
Scientific Research Applications
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1-chloro-2,2-dimethoxyethane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the phenyl and methoxy groups can engage in various electronic and steric interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-2-chloroethane: Lacks the methoxy groups, leading to different reactivity and applications.
1,2-Diphenyl-1,2-dichloroethane: Contains an additional chlorine atom, affecting its chemical behavior.
1,2-Diphenyl-1-chloroethane: Similar structure but without the methoxy groups, resulting in distinct properties.
Uniqueness
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane is unique due to the presence of both phenyl and methoxy groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
565434-46-0 |
|---|---|
Molecular Formula |
C16H17ClO2 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
(1-chloro-2,2-dimethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C16H17ClO2/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15H,1-2H3 |
InChI Key |
SZPIBOHXONZQJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(C2=CC=CC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



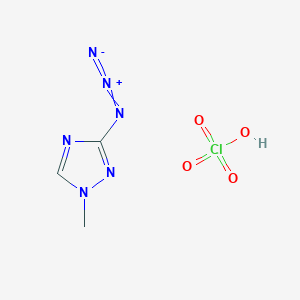
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
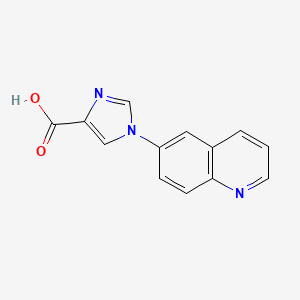
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
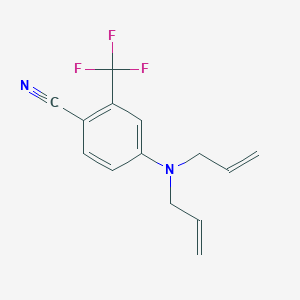
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
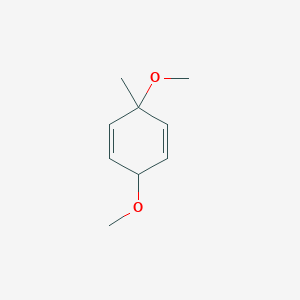

![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
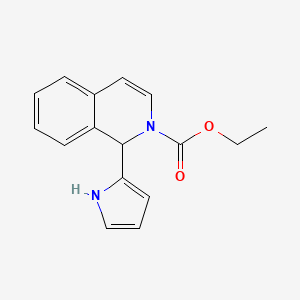
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
